molecular formula C13H19NO3 B1277016 [3-(2-Morpholinoethoxy)phenyl]methanol CAS No. 857284-07-2

[3-(2-Morpholinoethoxy)phenyl]methanol

Cat. No. B1277016
CAS RN: 857284-07-2
M. Wt: 237.29 g/mol
InChI Key: DZHYOLUKMGNRTO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “[3-(2-Morpholinoethoxy)phenyl]methanol” is C13H19NO3. Its molecular weight is 237.29 g/mol.


Physical And Chemical Properties Analysis

“[3-(2-Morpholinoethoxy)phenyl]methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

Polymer Chemistry: Flame Retardants

MEM derivatives are investigated for their use in polymer chemistry as flame retardants. Their incorporation into polymers can improve thermal stability and flame resistance, making them suitable for use in plastics, adhesives, and coatings .

Antioxidants and UV Absorbers

The structural properties of MEM make it a candidate for use as an antioxidant and ultraviolet (UV) absorber. These applications are particularly relevant in industries that require materials with enhanced resistance to oxidative stress and UV radiation .

Safety and Hazards

This compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[3-(2-morpholin-4-ylethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c15-11-12-2-1-3-13(10-12)17-9-6-14-4-7-16-8-5-14/h1-3,10,15H,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHYOLUKMGNRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428204
Record name [3-(2-Morpholinoethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

857284-07-2
Record name [3-(2-Morpholinoethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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